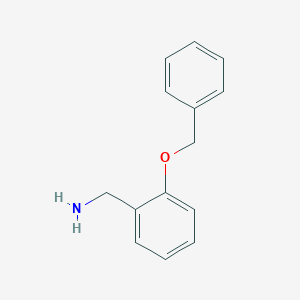

(2-(Benzyloxy)phenyl)methanamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOOCNDBVXUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548470 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108289-24-3 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Benzyloxy Phenyl Methanamine

Strategic Approaches to Molecular Construction

The synthesis of (2-(Benzyloxy)phenyl)methanamine, a compound with the chemical formula C₁₄H₁₅NO, is centered around the assembly of a benzyloxy group and a methanamine group on a phenyl ring in an ortho configuration. nih.gov The strategic construction of this molecule relies on well-established and adaptable chemical transformations.

Benzyloxy Moiety Installation Techniques

The introduction of the benzyloxy pharmacophore is a crucial step in the synthesis. nih.gov This is typically achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of synthesizing this compound, the starting material is often 2-hydroxybenzaldehyde or a related derivative. The general procedure is as follows:

Deprotonation: The phenolic hydroxyl group of 2-hydroxybenzaldehyde is deprotonated using a suitable base. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base and solvent is critical to the reaction's success. For instance, potassium carbonate is often used in a polar aprotic solvent like 2-butanone (B6335102) or acetone. nih.gov

Nucleophilic Attack: The resulting phenoxide ion then undergoes a nucleophilic substitution reaction (Sₙ2) with benzyl (B1604629) bromide or benzyl chloride. The benzyl halide serves as the source of the benzyloxy group.

The reaction mixture is typically heated under reflux to drive the reaction to completion. nih.gov The resulting product is 2-benzyloxybenzaldehyde, a key intermediate in the synthesis of the target molecule. The efficiency of this step is influenced by factors such as the choice of solvent, temperature, and the specific base and benzyl halide used.

Methanamine Functionalization Routes

With the benzyloxy group in place on the aromatic ring, the next strategic step involves the introduction of the methanamine group (-CH₂NH₂). This transformation can be accomplished through several synthetic routes, primarily starting from either the aldehyde or a nitrile derivative of the benzyloxy-substituted benzene.

Reductive amination is a highly effective method for converting aldehydes or ketones into amines. sigmaaldrich.com In this pathway, the carbonyl group of the 2-benzyloxybenzaldehyde intermediate is transformed into a primary amine. The process is typically a one-pot reaction that involves two key stages:

Imine Formation: The 2-benzyloxybenzaldehyde reacts with an amine source, most commonly ammonia (B1221849) (or an ammonia equivalent like ammonium (B1175870) chloride), to form an intermediate imine. This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. mdma.chyoutube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final primary amine. youtube.com

A variety of reducing agents can be employed for this step. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). sigmaaldrich.comyoutube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde, minimizing the side reaction of reducing the aldehyde to an alcohol. youtube.com

The general reaction is: C₆H₅CH₂O-C₆H₄-CHO + NH₃ + [Reducing Agent] → C₆H₅CH₂O-C₆H₄-CH₂NH₂

A significant side reaction in reductive amination is the formation of secondary amines, where the primary amine product reacts further with the starting aldehyde. mdma.ch This can often be minimized by using a large excess of the ammonia source. mdma.ch

An alternative and robust route to this compound involves the reduction of 2-benzyloxybenzonitrile. This method leverages the power of heterogeneous catalytic hydrogenation.

The process involves treating a solution of 2-benzyloxybenzonitrile with hydrogen gas in the presence of a solid metal catalyst. libretexts.org The most commonly used catalysts for nitrile reduction are Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). illinois.eduwikipedia.org

The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface, where the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond occurs. libretexts.org This multi-step process can be summarized as: C₆H₅CH₂O-C₆H₄-CN + 2H₂ --(Catalyst)--> C₆H₅CH₂O-C₆H₄-CH₂NH₂

This method is often clean and high-yielding. However, reaction conditions such as hydrogen pressure, temperature, and choice of catalyst and solvent must be carefully controlled to prevent side reactions, such as the formation of secondary amines or hydrogenolysis of the benzyloxy group.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. This involves systematically varying parameters to find the ideal balance for the desired transformation.

For instance, in a related synthesis of 2-(benzyloxy)-N,N-disubstituted-2-phenylethan-1-amines, optimization of the activating reagent for a key cyclization step was critical. researchgate.net A screening of various sulfonyl chlorides showed that methanesulfonyl chloride provided a significantly higher yield (84%) compared to other reagents like p-toluenesulfonyl chloride (23%) or o-nitrobenzenesulfonyl chloride (18%). researchgate.net This highlights how the choice of reagent can dramatically impact the outcome of a synthetic step.

Table 1: Optimization of Activating Reagent in a Related Amine Synthesis

| Entry | Activating Reagent | Yield (%) |

|---|---|---|

| 1 | p-nitrobenzenesulfonyl chloride | 21 |

| 2 | o-nitrobenzenesulfonyl chloride | 18 |

| 3 | 2,4-dinitrobenzenesulfonyl chloride | NR |

| 4 | p-toluenesulfonyl chloride | 23 |

| 5 | methanesulfonic anhydride (B1165640) | 23 |

| 6 | methanesulfonyl chloride | 84 |

Data sourced from a study on a related amine synthesis, illustrating the principle of optimization. researchgate.net

Similarly, for the reductive amination or hydrogenation steps, parameters such as solvent, temperature, pressure (for hydrogenation), and catalyst loading are all critical variables that would be optimized to enhance the yield of this compound.

Stereochemical Control and Racemization Mitigation

The issue of stereochemical control and racemization mitigation is a central theme in modern organic synthesis. However, in the specific case of this compound, the target molecule is achiral as the methanamine carbon is not a stereocenter (it is bonded to two hydrogen atoms).

Therefore, the synthesis of this compound does not require stereochemical control for the final product. If, however, a substituent were introduced at the benzylic carbon of the methanamine group (the carbon attached to the nitrogen), a stereocenter would be created. In such a hypothetical scenario, achieving stereocontrol would become a primary objective. This could be approached by:

Using a chiral reducing agent: In the reductive amination pathway, employing a chiral hydride source could induce asymmetry and lead to an enantiomerically enriched product.

Using a chiral catalyst: In the hydrogenation of an appropriately substituted imine, a chiral metal catalyst could direct the addition of hydrogen from a specific face of the molecule.

While not directly applicable to the title compound, these principles are fundamental in the synthesis of chiral amines, which are prevalent in pharmaceuticals.

Efficiency Enhancements (e.g., Microwave-Assisted Synthesis)

To improve the efficiency of reactions involving this compound and its derivatives, microwave-assisted organic synthesis (MAOS) has been effectively employed. This technique significantly reduces reaction times from hours to minutes while maintaining good to excellent yields. researchgate.netnih.gov

For instance, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives, which can be conceptually related to the types of cyclizations involving this compound precursors, demonstrates the power of microwave irradiation. Under solvent-free conditions, the reaction of 1,2-phenylenediamines with aromatic aldehydes using sodium metabisulfite (B1197395) as an oxidant can be completed in seconds to minutes with high yields, a significant improvement over traditional thermal methods that require several hours. researchgate.net Similarly, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives from 2-aminobenzophenones and urea (B33335) under microwave irradiation at 140°C was achieved in approximately one hour with yields ranging from 31% to 92%. nih.gov

A study on the benzylation of alcohols and other substrates using 2-benzyloxy-1-methylpyridinium triflate highlights that thermal reactions translate smoothly to microwave-assisted conditions, drastically cutting down reaction times. nih.gov In the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, Suzuki coupling of a chloropyridimide intermediate with various boronic acids was successfully performed in a microwave reactor at 150°C for 30 minutes. acs.org

Table 1: Comparison of Microwave-Assisted vs. Thermal Synthesis

| Reaction Type | Microwave Conditions | Thermal Conditions | Yield (Microwave) | Yield (Thermal) | Reference |

| 2-Arylbenzimidazole Synthesis | 46 s | 4 h | 88% | 83% | researchgate.net |

| 4-Phenylquinazolin-2(1H)-one Synthesis | ~1 h, 140°C | Several hours | 31-92% | 16% (for nitro-substituted) | nih.gov |

| Suzuki Coupling | 30 min, 150°C | Not specified | Good | Not specified | acs.org |

| Benzylation | Minutes | Hours | Good to excellent | Good to excellent | nih.gov |

Side Reaction Mitigation Strategies

In the synthesis of complex molecules, minimizing side reactions is crucial for achieving high yields and purity. For reactions involving intermediates structurally related to this compound, specific strategies have been developed.

One of the most significant side reactions in the Bischler-Napieralski reaction, which is used to synthesize 3,4-dihydroisoquinolines, is the retro-Ritter reaction that forms styrenes. organic-chemistry.orgjk-sci.com This side reaction is particularly favored when a conjugated system can be formed. organic-chemistry.org To suppress this, several strategies can be employed:

Using Nitrile as a Solvent: Performing the reaction in a nitrile solvent can shift the equilibrium away from the retro-Ritter product. organic-chemistry.orgjk-sci.com

Use of Oxalyl Chloride: Employing oxalyl chloride can lead to the formation of an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile. jk-sci.com

In reductive amination reactions, over-alkylation to form tertiary amines can be a significant issue when starting with primary amines. masterorganicchemistry.com The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) allows for the selective reduction of the intermediate imine in the presence of the starting aldehyde, thus preventing further alkylation. masterorganicchemistry.com

Mechanistic Insights into Key Transformations

Reductive Amination Mechanism and Selectivity

Reductive amination is a fundamental process for synthesizing amines from carbonyl compounds. wikipedia.orgsigmaaldrich.com The reaction proceeds through a two-step mechanism:

Imine Formation: A nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the reversible loss of a water molecule to form an imine. wikipedia.orgyoutube.com

Reduction: The newly formed imine is then reduced to the corresponding amine using a suitable reducing agent. wikipedia.orgyoutube.com

The reaction is typically carried out in one pot under neutral or weakly acidic conditions. wikipedia.org The selectivity of this reaction is a key consideration, especially when synthesizing chiral amines. Asymmetric reductive amination, using a chiral catalyst, can be employed to produce enantiopure products. wikipedia.org The choice of reducing agent is also critical for selectivity. While strong reducing agents like lithium aluminum hydride can be used, milder agents like sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) are often preferred as they can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comwikipedia.org

Recent research has also explored electrochemical reductive amination as a more sustainable alternative. This method has been demonstrated for the synthesis of benzylamine (B48309) from benzaldehyde (B42025) and ammonia, with silver electrocatalysts showing high Faradaic efficiency. caltech.edu

Nucleophilic Substitution Processes and Steric Effects

Nucleophilic substitution reactions are fundamental to the functionalization of this compound and its derivatives. The steric environment around the reaction center plays a significant role in determining the reaction pathway and rate.

For instance, in the nucleophilic substitution reactions of phosphonamidic chlorides, the bulk of the nucleophilic amine has a profound effect. The reaction of PhCH2P(O)(NMe2)Cl with dimethylamine (B145610) is significantly faster (≥ 200 times) than with the bulkier diethylamine. rsc.org This highlights the sensitivity of the reaction to steric hindrance.

In the context of cyclotriphosphazenes, the substitution pattern is influenced by both steric and electronic effects. Primary amines often favor a geminal disubstitution pattern, which is attributed to a dissociative (SN1-like) mechanism involving a rate-determining ionization step. In contrast, less sterically demanding secondary amines tend to result in non-geminal substitution via an associative (SN2-like) pathway. nih.gov

Cyclization Reactions (e.g., Bischler-Napieralski Reaction, Mitsunobu Cyclization)

Bischler-Napieralski Reaction: This is a powerful intramolecular electrophilic aromatic substitution reaction for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgnrochemistry.comwikipedia.org The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or triflic anhydride (Tf2O). nrochemistry.comwikipedia.org The presence of electron-donating groups on the aromatic ring, such as the benzyloxy group in derivatives of this compound, facilitates the cyclization. jk-sci.comnrochemistry.com

Two primary mechanisms are proposed for the Bischler-Napieralski reaction:

Path A: Involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization and elimination. nrochemistry.com

Path B: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes cyclization. organic-chemistry.orgnrochemistry.comwikipedia.org The prevailing mechanism is often dependent on the specific reaction conditions. nrochemistry.com

Mitsunobu Cyclization: The Mitsunobu reaction is a versatile method for converting alcohols into a variety of other functional groups, including esters, ethers, and thioethers, with inversion of stereochemistry. organic-chemistry.org It involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgnih.gov

While direct examples of Mitsunobu cyclization with this compound are not prevalent in the initial search, the principles can be applied to its derivatives. For instance, a cascade cyclization initiated by a Mitsunobu reaction has been used to synthesize functionalized hydrobenzo[c,d]indoles. nih.gov This demonstrates the potential for intramolecular Mitsunobu reactions in constructing complex heterocyclic systems from appropriately functionalized precursors related to this compound. The reaction proceeds by activating an alcohol to facilitate nucleophilic attack by another part of the molecule. organic-chemistry.org

Synthesis of Structural Analogues and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide array of structural analogues and derivatives with potential biological activity. nih.gov

A common strategy involves the modification of the amine group through reactions like reductive amination or amide coupling, followed by further transformations. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine were synthesized by reacting (4-(pyridin-3-yl)phenyl)methanamine with 2,4-dichloroquinazoline, followed by a Suzuki coupling to introduce various substituents. acs.org

Another approach involves building upon the phenyl ring system. The synthesis of oxetane-containing analogues was achieved by preparing a (2-(oxetan-3-yl)phenyl)boronic acid intermediate, which was then used in Suzuki coupling reactions. acs.org

The synthesis of more complex heterocyclic systems often involves multi-step sequences. For instance, the synthesis of protoberberine and benzo[c]phenanthridine (B1199836) alkaloids has been achieved through the intramolecular cyclization of C-2'-functionalized N-(1,2-diarylethyl)amides under Bischler-Napieralski conditions. nih.gov

Positional Isomerism Studies in Substituted Phenylmethanamines

The precise placement of functional groups on the phenyl ring is critical as it significantly influences the chemical and biological properties of a molecule. In the case of (benzyloxy)phenyl)methanamine, three positional isomers exist: ortho-, meta-, and para-. The ortho-isomer is the subject compound, this compound.

Controlling the regioselectivity during synthesis to obtain a specific isomer, such as the ortho- product, over others is a common challenge in organic chemistry. Synthetic strategies must be designed to direct substituents to the desired position. While direct comparative studies detailing the synthesis of all three (benzyloxy)phenyl)methanamine isomers are not extensively documented in prominent literature, the principles of isomeric control are well-established. For example, the synthesis of related substituted phenylethan-1-amines has shown that the choice of leaving groups and reaction conditions can influence the ratio of isomeric products formed. researchgate.net

The distinct structures of these isomers, as detailed in Table 1, lead to different physical properties and reactivity patterns, making isomer-specific synthesis a key consideration for any application.

Table 1: Positional Isomers of (Benzyloxy)phenyl)methanamine

| Position | Structure | IUPAC Name |

| ortho- |  | This compound |

| meta- |  | (3-(Benzyloxy)phenyl)methanamine |

| para- |  | (4-(Benzyloxy)phenyl)methanamine |

Functional Group Modifications and Scaffold Diversification

In medicinal chemistry, some chemical structures, known as "privileged scaffolds," are repeatedly found in a variety of biologically active compounds. nih.gov These scaffolds provide a foundational structure that can be systematically modified to develop new molecules with optimized activity against different biological targets. nih.gov The this compound framework has been successfully utilized as such a scaffold in the discovery of potent enzyme inhibitors. researcher.lifenih.gov

Recent research has identified a series of derivatives based on this scaffold as potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a promising therapeutic target for various cancers. researcher.lifenih.gov In these studies, the this compound core was subjected to various chemical modifications to explore the structure-activity relationship and enhance inhibitory potency. researcher.lifenih.gov

The primary amine (-NH2) group is a key site for functionalization. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or carboxylic acids to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

These fundamental reactions allow chemists to attach different chemical groups to the nitrogen atom, thereby diversifying the molecular structure. An example from a related synthesis involves the reaction of a benzylamine with acetyl chloride to produce N-benzylacetamide. wikipedia.org

The diversification of the this compound scaffold is exemplified by its use in developing CARM1 inhibitors, where modifications led to a compound with high potency and selectivity. nih.gov This demonstrates the value of the scaffold in generating a library of related compounds for biological screening, a common strategy in drug discovery. The general approach is summarized in Table 2.

Table 2: Example of Scaffold Diversification based on this compound

| Starting Scaffold | Reaction Type | Resulting Derivative Class | Rationale |

| This compound | Amine functionalization (e.g., acylation, coupling reactions) | Potent and Selective Enzyme Inhibitors | To explore structure-activity relationships and optimize biological activity against a therapeutic target (e.g., CARM1). researcher.lifenih.gov |

| Diethyl 2-(2-(benzyloxy)phenyl)malonate | Multi-step synthesis including reduction and cyclization | Heterocyclic compounds (e.g., pyrimidine (B1678525) derivatives) | To incorporate the benzyloxyphenyl moiety into more complex, rigid ring systems for evaluation as potential therapeutics. acs.org |

This strategic modification of the this compound core highlights its importance as a versatile intermediate, enabling the synthesis of diverse and complex molecules for scientific investigation. researcher.lifenih.gov

Medicinal Chemistry and Pharmacological Research of 2 Benzyloxy Phenyl Methanamine Derivatives

Exploration as Enzyme Inhibitors

The unique structural features of the (2-(benzyloxy)phenyl)methanamine core have proven to be a versatile template for designing targeted enzyme inhibitors. The following sections detail the research findings related to the inhibition of CARM1 and MAO-B.

Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Inhibition

CARM1, a member of the protein arginine methyltransferase (PRMT) family, has been identified as a promising therapeutic target for various cancers due to its role in regulating transcription and other cellular processes. researchgate.net Overexpression of CARM1 has been observed in multiple cancer types, where it modulates oncogenic pathways. researchgate.net

Initial research identified a series of type I PRMT inhibitors, with compound ZL-28-6 (6) showing increased activity against CARM1 and reduced potency against other type I PRMTs. nih.gov This finding spurred further chemical modifications of the this compound scaffold to develop more potent and selective CARM1 inhibitors. nih.govacs.org

Through these efforts, a derivative designated as compound 17e was developed, exhibiting remarkable potency and selectivity for CARM1 with an IC50 value of 2 ± 1 nM. nih.govresearcher.life Cellular thermal shift assays and western blot experiments confirmed that these compounds effectively target CARM1 within cells. nih.govresearcher.life The development of compound 17e, a selective CARM1 inhibitor, holds promise for validating CARM1 as a therapeutic target and provides a candidate for melanoma treatment. acs.org

| Compound | Target | IC50 | Reference |

| Compound 17e | CARM1 | 2 ± 1 nM | nih.govresearcher.life |

Structure-activity relationship (SAR) studies have been crucial in optimizing the this compound scaffold for CARM1 inhibition. These studies have revealed that small structural modifications can significantly impact potency and selectivity. nih.gov For instance, the introduction of chlorine atoms at the meta position of a thiazole (B1198619) substituent resulted in compounds 14g and 14h , both of which displayed favorable inhibitory activity and selectivity against CARM1. acs.org

The SAR studies indicate that both the 3-oxy and 4′-benzylamide positions of related scaffolds can accommodate non-bulky, hydrophobic groups while retaining significant biological activity. nih.gov This understanding of the SAR provides a roadmap for the future design of even more effective CARM1 inhibitors based on the this compound framework.

The therapeutic potential of these novel CARM1 inhibitors has been evaluated in preclinical models of melanoma. Compound 17e not only demonstrated potent antiproliferative effects against melanoma cell lines but also exhibited good antitumor efficacy in a melanoma xenograft model. nih.govresearcher.lifefigshare.com These findings suggest that inhibitors of type I PRMTs, such as the this compound derivatives, warrant further investigation as potential anti-cancer agents for melanoma. researchgate.netnih.gov

The development of a traceable spontaneously metastasizing murine melanoma model has been instrumental in validating the in vivo efficacy of such migrastatic compounds. nih.gov This allows for the quantification of the effects of inhibitors on tumor growth and metastasis in a therapeutic setting. nih.gov

CARM1 plays a significant role in oncogenesis by modulating various signaling pathways through the epigenetic regulation of gene transcription. researchgate.netnih.gov It acts as a transcriptional coactivator for several transcription factors and modifies histones and other chromatin-bound proteins. nih.gov The inhibition of CARM1 by this compound derivatives can, therefore, disrupt these oncogenic pathways.

Epigenetic alterations, including those mediated by enzymes like CARM1, are known to have a profound impact on the activity of signaling pathways in cancer development. bohrium.com The targeted inhibition of CARM1 represents a promising strategy to reprogram the epigenetic landscape of cancer cells, potentially suppressing tumor growth and progression. nih.gov The NFIB/CARM1 partnership, for example, has been identified as a driver in preclinical models of small cell lung cancer, suggesting that CARM1 inhibitors could be a therapeutic target for this disease. nih.gov

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine Oxidase-B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govwikipedia.org Research has shown that derivatives of this compound can also act as potent and selective inhibitors of MAO-B.

Specifically, studies on indolyl derivatives revealed that a benzyloxy group attached at the 5-position of the indole (B1671886) ring is critical for selective MAO-B inhibition. nih.gov One such compound, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) , was identified as a potent "suicide" inhibitor of MAO-B. nih.gov Another related compound, PF 9601N (N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine) , also demonstrated potent and selective MAO-B inhibition and was shown to attenuate MPTP-induced striatal dopamine (B1211576) depletion in mice. nih.gov These findings highlight the potential of benzyloxy-containing scaffolds in the design of novel MAO-B inhibitors for the treatment of neurological disorders. nih.gov

| Compound | Target | Ki (nM) | Selectivity (MAO-B vs MAO-A) | Reference |

| FA-73 | MAO-B | 0.75 ± 0.15 | 1066 | nih.gov |

| FA-73 | MAO-A | 800 ± 60 | nih.gov |

Receptor Modulation and Neurochemical Applications

No studies were identified in the reviewed literature that directly link this compound or its derivatives to agonist activity at the Adenosine A1 receptor. Research on A1 receptor agonists has focused on other chemical scaffolds, such as 2-amino-3-benzoylthiophenes. nih.govnih.gov

| Compound | Tissue Source | IC₅₀ (µM) |

|---|---|---|

| FA-73 | Rat Striatal Synaptosomes | 150 ± 8 |

| Human Caudate Tissue | 0.36 ± 0.015 | |

| L-deprenyl | Rat Striatal Synaptosomes | 68 ± 10 |

| Human Caudate Tissue | 0.10 ± 0.007 |

A comprehensive search of the scientific literature did not reveal any studies focused on the potential of this compound derivatives to promote neuronal growth or improve neuronal structure.

Utility in Drug Discovery and Development Programs

The this compound scaffold and its bioisosteres are valuable starting points for drug discovery and development programs, particularly in oncology and neurology.

The successful development of compound 17e as a potent and selective CARM1 inhibitor with in vivo efficacy in melanoma models demonstrates the utility of this chemical class in generating novel anticancer agents. nih.govresearcher.life Given that CARM1 is overexpressed in multiple cancer types, these derivatives represent a promising avenue for developing targeted therapies. researchgate.netnih.gov

In the field of neurodegenerative diseases, the established importance of the benzyloxy group for potent and selective MAO-B inhibition makes this structural class a key area of interest. nih.govnih.gov The development of compounds like FA-73 provides a foundation for designing new non-amphetamine-like MAO-B inhibitors with therapeutic potential for disorders such as Parkinson's disease. nih.gov

Furthermore, the core benzylamine (B48309) motif is a frequently occurring structural element in many FDA-approved pharmaceuticals, underscoring its general importance and utility as a privileged scaffold in medicinal chemistry. researchgate.net The use of related building blocks, such as diethyl 2-(2-(benzyloxy)phenyl)malonate, as starting materials for the synthesis of inhibitors for other enzymes like USP1/UAF1 deubiquitinase, further broadens the applicability of this chemical family in the creation of new therapeutic agents. acs.org

Design and Synthesis of Novel Chemical Entities

The design and synthesis of novel chemical entities based on the this compound scaffold have led to the discovery of potent and selective inhibitors of specific cellular targets. A notable example is the development of inhibitors for Coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme that has emerged as a promising therapeutic target for various types of cancer. nih.govresearcher.life

In a recent study, researchers embarked on the chemical modification of a previously identified type I protein arginine methyltransferase (PRMT) inhibitor, ZL-28-6, which showed increased activity against CARM1. nih.gov This led to the synthesis of a series of this compound derivatives with enhanced potency and selectivity for CARM1. nih.govresearcher.life The design strategy focused on modifications of the parent compound to optimize its interaction with the target enzyme. nih.gov

The synthesis of these novel derivatives involves a multi-step process, often starting from commercially available precursors. The general synthetic route allows for the introduction of various substituents, enabling a systematic exploration of the structure-activity relationship. This approach has been successful in producing compounds with significant biological activity. For instance, compound 17e from a synthesized series demonstrated remarkable potency and selectivity for CARM1, with an IC50 value of 2 ± 1 nM. nih.govresearcher.life The following table summarizes key compounds from this research and their reported activities.

| Compound | Target | IC50 (nM) | Antiproliferative Effects |

| ZL-28-6 | CARM1 | - | Moderate |

| 17e | CARM1 | 2 ± 1 | Notable against melanoma cell lines |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The successful synthesis of these derivatives underscores the utility of the this compound core in generating novel chemical entities with therapeutic potential. nih.gov

Scaffold for Complex Molecule Construction

The this compound structure serves as a versatile scaffold for the construction of more complex molecules. Its inherent chemical functionalities, including the primary amine and the benzyloxy group, provide reactive sites for further chemical modifications. researchgate.net This allows for the systematic building of molecular complexity and the fine-tuning of pharmacological properties.

In the development of CARM1 inhibitors, the this compound core was the foundational structure upon which a series of derivatives were built. nih.govresearchgate.net The researchers utilized this scaffold to explore how different chemical groups attached to it would affect the compound's ability to inhibit CARM1. researchgate.net This highlights the role of the this compound moiety as a key building block in the discovery of new drug candidates.

The versatility of this scaffold is further demonstrated by its use in creating diverse chemical libraries for screening against various biological targets. The ability to readily modify the core structure enables the generation of a wide array of compounds, increasing the probability of identifying molecules with desired biological activities.

Application in Proteomics and Neurochemistry

Derivatives of this compound have found significant applications in the fields of proteomics and neurochemistry, primarily as tools to study and modulate the function of specific proteins. researcher.liferesearchgate.net

In proteomics, these compounds have been instrumental in the study of protein arginine methyltransferases (PRMTs), such as CARM1. nih.govresearcher.life The development of potent and selective inhibitors, like the this compound derivatives, allows for the detailed investigation of the cellular roles of these enzymes. nih.govresearchgate.net For example, cellular thermal shift assays and western blot experiments have confirmed that these derivatives can effectively target CARM1 within cells, providing a method to probe the enzyme's function in cellular processes. nih.govresearcher.life

While direct applications in neurochemistry for this specific scaffold are still emerging, the broader class of N-benzyl-2-phenylethylamine derivatives has been explored for their neuroactive properties. nih.gov These studies, which investigate effects on brain serotonin (B10506) and dopamine turnover, suggest the potential for developing neurologically active compounds from related scaffolds. nih.govmaastrichtuniversity.nl The principles used in designing these neuroactive compounds could potentially be applied to derivatives of this compound to explore their effects on the central nervous system.

Advanced Spectroscopic and Computational Characterization of 2 Benzyloxy Phenyl Methanamine and Analogues

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as a definitive tool for unraveling the three-dimensional structure of crystalline solids at an atomic resolution. This technique has been instrumental in the study of (2-(Benzyloxy)phenyl)methanamine and its analogues, offering unparalleled insights into their molecular conformation and packing in the crystalline state.

Determination of Absolute Configuration

For chiral molecules such as derivatives of this compound, determining the absolute configuration is crucial for understanding their stereospecific properties. X-ray crystallography provides a direct method for this determination in the solid state. ed.ac.uk The technique relies on the anomalous scattering of X-rays by the constituent atoms of a non-centrosymmetric crystal. ed.ac.uk By analyzing the subtle differences in the intensities of Bijvoet pairs of reflections, the absolute arrangement of atoms in the molecule can be unequivocally established. ed.ac.uk This method has been successfully applied to determine the absolute configuration of various chiral amines and their derivatives, providing a solid foundation for structure-activity relationship studies. rsc.org For instance, the absolute configuration of (–)-p-synephrine was confirmed as R through X-ray crystallography of its salt with (–)-3-bromocamphor-8-sulphonate. rsc.org

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Analysis

While X-ray crystallography provides a static picture of the molecular structure in the solid state, NMR and IR spectroscopy offer valuable information about the structure and dynamics in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. nih.gov In the case of this compound and its analogues, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure. nih.govnih.gov The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the different types of protons and carbons present in the molecule and their spatial relationships. For instance, the characteristic signals for the benzylic protons, the aromatic protons of the two phenyl rings, and the aminomethyl protons can be readily identified and assigned.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. researchgate.net Specific functional groups exhibit characteristic absorption bands in the IR spectrum, making it a useful technique for identifying the presence of these groups. For this compound, the IR spectrum would be expected to show characteristic stretching vibrations for the N-H bonds of the amine group, the C-O-C ether linkage, and the C-H bonds of the aromatic and aliphatic parts of the molecule. These experimental spectra can be compared with theoretically calculated spectra to further validate the molecular structure. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio, the molecular ion peak can be identified, which directly corresponds to the molecular weight of the compound. nih.govnih.gov For this compound (C₁₄H₁₅NO), the expected molecular weight is approximately 213.27 g/mol . Mass spectrometry can also provide structural information through the analysis of fragmentation patterns, where the molecule breaks apart into smaller, characteristic fragments.

Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to complement and rationalize experimental findings. By employing quantum mechanical calculations, it is possible to predict and understand various molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and properties of molecules. q-chem.com DFT calculations allow for the optimization of molecular geometries, prediction of spectroscopic properties (such as NMR chemical shifts and IR vibrational frequencies), and analysis of electronic properties like molecular orbitals and electrostatic potential. nih.govnih.gov These calculations are based on the principle that the total energy of a system is a functional of the electron density. q-chem.com By choosing an appropriate functional and basis set, DFT can provide results that are in good agreement with experimental data. youtube.comyoutube.com For this compound and its analogues, DFT calculations can be used to:

Predict the most stable conformation of the molecule.

Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data. nih.gov

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. nih.gov

Map the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, which are important for understanding intermolecular interactions.

The synergy between these advanced spectroscopic and computational techniques provides a robust and detailed characterization of this compound and its analogues, paving the way for a deeper understanding of their chemical behavior and potential applications.

Molecular Dynamics (MD) Simulations for Ligand-Target Recognition and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as a this compound derivative, and its biological target. mdpi.comnih.gov These simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-receptor complex and the key residues involved in binding. mdpi.comresearchgate.net For example, MD simulations have been used to study the binding of this compound derivatives to CARM1, revealing the specific amino acid residues that are critical for the interaction. acs.orgnih.gov The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the simulation period. figshare.com

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational technique used to identify potential drug candidates from large compound libraries by docking them into the three-dimensional structure of a target protein. nih.govresearchgate.netresearchgate.net This approach has been instrumental in the discovery of novel inhibitors. nih.gov For this compound analogues, SBVS can be used to screen for compounds that bind effectively to the active site of a target like CARM1. acs.orgnih.gov The process involves preparing the protein and ligand structures, defining a docking grid around the binding site, and then using a scoring function to rank the compounds based on their predicted binding affinity. nih.gov

Computational Guidance for Derivative Design

The insights gained from computational studies provide a rational basis for the design of new and improved derivatives of this compound. nih.gov By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov For instance, if MD simulations reveal a specific hydrophobic pocket in the binding site, a derivative with a corresponding hydrophobic group can be designed to improve binding affinity. mdpi.com This iterative process of computational analysis and chemical synthesis accelerates the development of promising drug candidates. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for predicting the electronic absorption spectra of molecules. This approach allows for the calculation of excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, a deeper understanding of the molecule's photophysical properties can be achieved.

Illustrative Analysis using a Structurally Related Analogue

To illustrate the application of TD-DFT in characterizing the electronic absorption spectra of compounds similar to this compound, we can consider the computational data for a structurally related analogue. A suitable proxy is a molecule that contains a benzyl-like group attached to an aromatic system. For the purpose of this analysis, we will refer to a TD-DFT study on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ). This molecule, while different, shares the fundamental electronic features of a substituted aromatic system, making its TD-DFT analysis a relevant example.

The electronic transitions calculated using TD-DFT are typically characterized by their wavelength (λ), excitation energy (E), and oscillator strength (f). The nature of the transition is further elucidated by identifying the primary molecular orbitals involved, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Electronic Transitions for an Analogous Aromatic System

| Transition | Wavelength (λ) (nm) | Excitation Energy (E) (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 285 | 4.35 | 0.045 | HOMO → LUMO (95%) |

| S0 → S2 | 260 | 4.77 | 0.150 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 235 | 5.28 | 0.320 | HOMO → LUMO+1 (92%) |

Note: The data presented in this table is representative of a TD-DFT calculation for a structurally analogous aromatic system and is intended for illustrative purposes.

The transitions detailed in Table 1 are typically π → π* in nature, which is characteristic of aromatic compounds. The HOMO and LUMO are generally delocalized over the phenyl rings. The benzyloxy group in this compound would be expected to act as an electron-donating group, which would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The methanamine group, being an auxochrome, would also influence the electronic transitions.

Analysis of Molecular Orbitals

A crucial aspect of TD-DFT analysis is the visualization and characterization of the molecular orbitals involved in the electronic transitions.

Table 2: Key Molecular Orbitals and Their Characteristics for an Analogous Aromatic System

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.98 | π* orbital delocalized over the phenyl ring |

| LUMO | -1.54 | π* orbital primarily localized on the benzenesulfonyl group (in the analogue) |

| HOMO | -6.21 | π orbital delocalized over the tetrahydroquinoline moiety (in the analogue) |

| HOMO-1 | -6.89 | π orbital with significant contribution from the phenyl ring |

Note: The data presented in this table is representative of a TD-DFT calculation for a structurally analogous aromatic system and is intended for illustrative purposes.

For this compound, the HOMO would likely be a π orbital with significant contributions from the electron-rich benzyloxy-substituted phenyl ring. The LUMO would be a π* orbital of the phenyl system. The energy difference between the HOMO and LUMO dictates the lowest energy electronic transition. The presence of the ether linkage in the benzyloxy group and the nitrogen atom in the methanamine group would introduce n → π* transitions, although these are often weaker in intensity compared to π → π* transitions.

Biological Evaluation Methodologies and Preclinical Assessment

In Vitro Biological Activity Profiling

In vitro studies form the foundational stage of preclinical assessment, providing insights into a compound's interaction with biological targets at a cellular and molecular level.

Confirming that a compound interacts with its intended target within a complex cellular environment is crucial. For derivatives of (2-(Benzyloxy)phenyl)methanamine, Cellular Thermal Shift Assay (CETSA) and Western Blot analysis have been instrumental in validating target engagement.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical technique used to verify the binding of a ligand to its target protein in intact cells. nih.govsci-hub.se The principle is that ligand binding typically increases the thermal stability of the target protein. nih.govnih.gov In studies involving derivatives of this compound, CETSA experiments have been performed to confirm that these compounds effectively engage with their intended target, Coactivator-associated arginine methyltransferase 1 (CARM1), within the cellular milieu. nih.gov The assay involves treating cells with the compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining. sci-hub.secore.ac.uk An increase in the protein's melting temperature in the presence of the compound indicates direct binding. sci-hub.se

Western Blot: Following thermal challenge in a CETSA experiment, Western Blotting is often used to detect and quantify the soluble fraction of the target protein. researchgate.net This immuno-blotting technique allows for the specific identification of the target protein from a complex mixture of cellular proteins. nih.gov For this compound derivatives, Western Blot analysis confirmed that a lead compound, ZL-28-6 (compound 6), effectively targets CARM1 inside cells. nih.gov This method provides qualitative and semi-quantitative data on target protein levels, thereby validating the engagement observed in the CETSA. nih.gov

To evaluate the potential of this compound derivatives as anticancer agents, their ability to inhibit cell growth and induce cell death is assessed using antiproliferative and cytotoxicity assays. These assays measure parameters like cell viability, metabolic activity, or cell membrane integrity. nih.gov

Derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov Specifically, compound 17e, a derivative from this class, exhibited notable antiproliferative activity against melanoma cell lines. nih.gov Such assays are fundamental in establishing the potential of a compound for further development as an anticancer therapeutic. nih.gov

Table 1: Antiproliferative Activity of this compound Derivative 17e This table is a representative example based on findings that derivatives exhibit antiproliferative effects. Specific IC₅₀ values against a panel of cell lines would be determined in these assays.

| Compound | Cell Line | Assay Type | Endpoint | Finding | Citation |

|---|---|---|---|---|---|

| Derivative 17e | Melanoma | Antiproliferative Assay | Cell Growth Inhibition | Notable Activity | nih.gov |

Biochemical assays are essential for quantifying a compound's direct effect on the activity of a purified enzyme or receptor. longdom.orgsigmaaldrich.com These assays are critical for determining potency (e.g., IC₅₀ value) and selectivity. nih.gov

In the context of this compound derivatives, research has identified these compounds as inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme implicated in cancer. nih.gov Biochemical assays were employed to measure the inhibitory activity of these compounds against CARM1. The results demonstrated that chemical modifications to the parent scaffold led to potent and selective inhibitors. One derivative, compound 17e, was found to be exceptionally potent. nih.gov

Table 2: Biochemical Inhibition of CARM1 by a this compound Derivative

| Compound | Target Enzyme | Assay Type | Potency (IC₅₀) | Citation |

|---|---|---|---|---|

| Derivative 17e | CARM1 | Enzyme Inhibition Assay | 2 ± 1 nM | nih.gov |

In Vivo Efficacy Studies

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy and biological effects in a whole living organism.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical method to evaluate the antitumor activity of a potential drug. nih.govmdpi.com These models allow researchers to observe the effect of a compound on tumor growth in a living system. researchgate.net

A lead derivative of this compound, compound 17e, was evaluated in a melanoma xenograft model. The study revealed that the compound displayed good antitumor efficacy, significantly inhibiting tumor growth. nih.gov These findings underscore the potential of this class of compounds as anticancer agents, warranting further investigation. nih.gov

The therapeutic potential of compounds can extend to multiple disease areas. Structurally related N-benzyl acetamides have been investigated for their effects on the central nervous system, particularly for anticonvulsant activity. nih.gov

Animal models of seizures are crucial for identifying new anticonvulsant therapies. nih.gov One of the most common is the maximal electroshock (MES)-induced seizure test in rodents. In this model, an electrical stimulus is applied to induce a tonic-clonic seizure, and the ability of a test compound to prevent or delay the seizure is measured. nih.gov Studies on functionalized N-benzyl 2-acetamidoacetamides, which share structural similarities with this compound, have demonstrated significant protection against MES-induced seizures in mice. nih.gov For instance, N-benzyl 2-acetamido-3-methoxypropionamide was shown to have a potent effect in this model. nih.gov

Table 3: Anticonvulsant Activity of a Structurally Related Compound in the MES Test This data is for a structurally related compound, highlighting the potential of the broader chemical class in anticonvulsant research.

| Compound | Animal Model | Test | Efficacy (ED₅₀) | Citation |

|---|---|---|---|---|

| N-benzyl 2-acetamido-3-methoxypropionamide | Mouse | MES | 8.3 mg/kg (i.p.) | nih.gov |

Mechanistic Investigations at the Cellular and Molecular Level

The biological evaluation of this compound derivatives has progressed to detailed mechanistic studies, aiming to elucidate their precise interactions within the cellular machinery. These investigations are fundamental to understanding their therapeutic promise and are centered on their ability to modulate key cellular processes.

Signaling Pathway Modulation Analysis

Research into the derivatives of this compound has identified their potent inhibitory action against Coactivator-associated arginine methyltransferase 1 (CARM1). nih.govnih.govnih.gov This finding is pivotal, as CARM1 is a crucial regulator of various signaling pathways implicated in cancer progression.

The inhibition of CARM1 by these compounds suggests a direct influence on pathways governed by transcription factors that are substrates of or are co-activated by CARM1. Notably, CARM1 has been shown to play a role in the p53 and NF-κB signaling pathways. researchgate.netkorea.ac.krbiorxiv.org For instance, studies have demonstrated that the knockdown of CARM1 can lead to the activation of the p53 signaling pathway in multiple myeloma cells, triggering cell cycle arrest and apoptosis. korea.ac.kr This suggests that this compound derivatives, by inhibiting CARM1, could similarly unleash the tumor-suppressive functions of p53.

Furthermore, CARM1 is known to act as a synergistic coactivator of NF-κB-dependent transcription. biorxiv.org By blocking CARM1 function, this compound derivatives may therefore disrupt pro-inflammatory and survival signals that are often hijacked by cancer cells.

The engagement of these compounds with their cellular target, CARM1, has been confirmed using sophisticated techniques such as the Cellular Thermal Shift Assay (CETSA) . This method verifies direct binding of the compound to the target protein within the complex environment of a cell by measuring changes in the protein's thermal stability. nih.govnih.govnih.govnih.gov Additionally, Western blot analysis has been employed to confirm the downstream effects of CARM1 inhibition, such as a decrease in the methylation of its substrates. nih.govnih.govnih.gov

A notable derivative, compound 17e , has demonstrated remarkable potency and selectivity for CARM1, exhibiting an IC50 of 2 ± 1 nM. nih.govnih.govnih.gov Another derivative, ZL-28-6 (compound 6) , has also been confirmed to effectively target CARM1 within cells. nih.govnih.gov The antiproliferative effects of these compounds have been observed in various cancer cell lines, particularly in melanoma. nih.govnih.govnih.gov

Epigenetic Regulation Studies (e.g., Methylation Modification)

The primary mechanism through which this compound derivatives exert their effects is via epigenetic regulation, specifically the modulation of histone and non-histone protein methylation. As potent inhibitors of CARM1, a protein arginine methyltransferase, these compounds directly interfere with the epigenetic machinery of the cell. nih.govnih.govnih.gov

CARM1 catalyzes the transfer of methyl groups to arginine residues on various proteins, including histones. This methylation is a key post-translational modification that influences gene expression. By methylating histones, such as at arginine 17 of histone H3 (H3R17), CARM1 can co-activate transcription and promote the expression of genes involved in cell proliferation and differentiation. acs.orgyoutube.com

Derivatives of this compound have been shown to effectively inhibit this enzymatic activity. For example, compound 17e has been observed to decrease the levels of arginine methylation in A2058 melanoma cells. nih.gov This reduction in methylation alters the epigenetic landscape, leading to changes in gene expression that can be detrimental to cancer cells.

The inhibitory potential of several this compound derivatives against CARM1 has been quantified, providing a clear indication of their epigenetic regulatory capacity.

| Compound | CARM1 IC50 (nM) | Reference |

|---|---|---|

| Compound 17e | 2 ± 1 | nih.govnih.govnih.gov |

| ZL-28-6 (Compound 6) | Data not specified in abstract | nih.govnih.gov |

The ability of these compounds to modulate methylation patterns extends beyond histones, as CARM1 also targets a variety of non-histone proteins, thereby influencing their function in cellular processes such as RNA processing and signal transduction. youtube.comyoutube.com

Single-Cell RNA Sequencing for Cellular Heterogeneity Analysis

While direct single-cell RNA sequencing (scRNA-seq) studies on cells treated with this compound or its derivatives are not yet available in the public domain, the known mechanism of action through CARM1 inhibition allows for informed predictions on the potential outcomes of such analyses. scRNA-seq is a powerful technique to dissect the heterogeneity within a cell population and to understand how different cells respond to a therapeutic agent. youtube.comyoutube.comyoutube.com

Studies involving the knockout or inhibition of CARM1 provide a strong indication of the transcriptional changes that could be expected. For instance, RNA sequencing of CARM1-knockout tumor cells has revealed significant alterations in the transcriptome. nih.gov A notable finding is the increased expression of interferon response genes and the activation of the p53 pathway. nih.gov This suggests that at a single-cell level, treatment with a this compound-based CARM1 inhibitor would likely induce a shift in the transcriptional state of cancer cells towards a more immune-responsive and pro-apoptotic phenotype.

| Experimental Approach | Key Transcriptomic Changes Observed | Implication for Cellular Heterogeneity | Reference |

|---|---|---|---|

| RNA-seq of CARM1-knockout tumor cells | - Increased expression of interferon response genes

| Indicates a shift in tumor cell states towards increased immunogenicity and apoptosis, potentially reducing the population of therapy-resistant cells. | nih.gov |

| Transcriptomic profiling of CARM1 knockout in skeletal muscle | - Modified transcriptomic profile | Demonstrates the broad role of CARM1 in regulating gene expression across different cell types, suggesting that its inhibition would have cell-type-specific effects. | nih.gov |

The use of CARM1 inhibitors, such as EZM2302, has been shown to sensitize tumor cells to T cell-mediated cytotoxicity. nih.gov A single-cell analysis of tumors treated with such an inhibitor would likely reveal a dynamic interplay between different cell populations within the tumor microenvironment. It could potentially identify subpopulations of cancer cells that are more or less sensitive to the treatment and characterize the changes in immune cell populations in response to the increased immunogenicity of the tumor cells.

Future research employing scRNA-seq on cancer cells treated with this compound derivatives will be invaluable in providing a high-resolution map of the cellular responses, uncovering mechanisms of resistance, and identifying biomarkers for patient stratification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(benzyloxy)phenyl)methanamine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via reductive amination of 2-(benzyloxy)benzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux (6–12 hours, 60–70°C). Alternatively, catalytic hydrogenation (H₂/Pd-C) of the corresponding nitrile precursor can achieve higher purity .

- Key Considerations : Monitor pH (optimally 5–6) to suppress side reactions. Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm amine proton signals (δ 1.5–2.5 ppm) and benzyloxy aromatic protons (δ 6.8–7.4 ppm) .

- FT-IR : Detect N–H stretching (~3300 cm⁻¹) and C–O–C (benzyloxy) vibrations (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1384 for C₁₄H₁₅NO) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodology : The amine is soluble in polar aprotic solvents (DCM, THF) and sparingly soluble in water. Stability tests in aqueous buffers (pH 3–9) show degradation at pH < 3 (amine protonation) and > 8 (benzyloxy cleavage). Use argon/vacuum to prevent oxidation during storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during reductive amination. For example, using (R)-BINAP with Pd(OAc)₂ achieves enantiomeric excess (ee) > 85%. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

- Challenges : Steric hindrance from the benzyloxy group reduces catalyst efficiency. Optimize ligand-to-metal ratios (1:1.2) to enhance selectivity .

Q. What are the conflicting reports on the compound’s reactivity in nucleophilic acyl substitution, and how can these be resolved?

- Data Contradiction : Some studies report rapid acylation with acetyl chloride in DCM, while others note sluggish reactivity.

- Resolution : Reactivity depends on amine basicity (pKa ~9.5). Pre-activate the amine with TEA (triethylamine) to deprotonate it, or use acyl imidazole intermediates to bypass steric effects from the benzyloxy group .

Q. How does the benzyloxy group influence the compound’s stability under oxidative conditions?

- Methodology : Expose the compound to H₂O₂ (3–30% in THF/H₂O) and monitor via LC-MS. The benzyloxy group undergoes cleavage at >50°C, forming 2-hydroxyphenylmethanamine. Use radical scavengers (e.g., BHT) to suppress degradation .

Q. What strategies mitigate aggregation issues in biological assays involving this amine?

- Methodology : Add co-solvents (DMSO ≤1%) or detergents (Tween-20, 0.01%) to disrupt self-association. Confirm monomeric state via dynamic light scattering (DLS) before cellular uptake studies .

Methodological Notes

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers and removes trace metal contaminants .

- Safety : Handle in fume hoods due to amine volatility (LD₅₀ ~300 mg/kg in rodents). Use hydrobromic acid (HBr) to prepare stable hydrochloride salts for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。